molecular formula C10H8ClNO2 B1642695 (2-(4-Chlorophenyl)oxazol-4-yl)methanol CAS No. 22087-22-5

(2-(4-Chlorophenyl)oxazol-4-yl)methanol

Cat. No. B1642695
CAS RN: 22087-22-5
M. Wt: 209.63 g/mol
InChI Key: OAHOGFAVNUIRGV-UHFFFAOYSA-N
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Description

“(2-(4-Chlorophenyl)oxazol-4-yl)methanol” is a chemical compound with the CAS Number: 22087-22-5 and Linear Formula: C10H8ClNO2 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an oxazole ring attached to a chlorophenyl group and a methanol group . The molecular weight is 209.63 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 151-152 °C, a predicted boiling point of 371.0±52.0 °C, and a predicted density of 1.339±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has highlighted the importance of compounds with the (2-(4-Chlorophenyl)oxazol-4-yl)methanol structure in the synthesis of novel heterocyclic compounds that possess significant biological activities. For instance, Katariya, Vennapu, and Shah (2021) synthesized novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities, showing promising results in anticancer and antimicrobial activities (Katariya, Vennapu, & Shah, 2021).

Polymer Science

In the field of polymer science, compounds related to this compound have been utilized in the synthesis of new poly(ester amide)s. Jakisch et al. (1999) reported the synthesis of aromatic 2-oxazolines containing carboxylic groups, which upon thermal polymerization, resulted in new linear poly(ester amide)s with potential applications in materials science (Jakisch, Böhme, Komber, & Pompe, 1999).

Catalysis

The role of this compound structures extends to catalysis, where these compounds are involved in the synthesis of chiral intermediates and catalysts for organic reactions. For example, research by Sadeghzadeh, Ejlali, Es’haghi, Basharnavaz, and Seyyedi (2021) investigated the corrosion inhibition efficiency of isoxazole derivatives for mild steel in acidic conditions, showcasing the potential application of these compounds in protecting industrial materials (Sadeghzadeh, Ejlali, Es’haghi, Basharnavaz, & Seyyedi, 2021).

Safety and Hazards

When handling “(2-(4-Chlorophenyl)oxazol-4-yl)methanol”, it’s important to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

[2-(4-chlorophenyl)-1,3-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHOGFAVNUIRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6 g (26.307 mmol) of 4-(chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole were heated under reflux in 526 ml (52.613 mmol) of 0.1 N aqueous sodium hydroxide solution for 3 h. The mixture was then cooled to room temperature, and the precipitated solid was filtered off, washed with 0.1N aqueous sodium hydroxide solution and dried under high vacuum. This gave 4.79 g (85% of theory) of the target compound.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
526 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(4-Chlorophenyl)oxazol-4-yl)methanol
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